molecular formula C21H20ClFN2O B11568535 5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B11568535
M. Wt: 370.8 g/mol
InChI Key: JCVPXJKIBDXWSC-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 5-position, a fluorophenyl group at the 7-position, and a piperidin-1-ylmethyl group at the 8-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid such as sulfuric acid.

    Introduction of the Chloro Group: The chloro group can be introduced at the 5-position of the quinoline core through a chlorination reaction using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Substitution with Fluorophenyl Group: The fluorophenyl group can be introduced at the 7-position through a nucleophilic aromatic substitution reaction using 4-fluorobenzene and a suitable base such as sodium hydride (NaH).

    Attachment of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be attached at the 8-position through a nucleophilic substitution reaction using piperidine and a suitable alkylating agent such as methyl iodide (CH3I).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution; sulfuric acid (H2SO4) for electrophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure with a methyl group instead of a fluorophenyl group.

    8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.

    4-Hydroxy-2-quinolones: Quinolone derivatives with a hydroxyl group at the 4-position.

Uniqueness

5-Chloro-7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol is unique due to the presence of both a fluorophenyl group and a piperidin-1-ylmethyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C21H20ClFN2O

Molecular Weight

370.8 g/mol

IUPAC Name

5-chloro-7-[(4-fluorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C21H20ClFN2O/c22-18-13-17(21(26)19-16(18)5-4-10-24-19)20(25-11-2-1-3-12-25)14-6-8-15(23)9-7-14/h4-10,13,20,26H,1-3,11-12H2

InChI Key

JCVPXJKIBDXWSC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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